3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Medicinal Chemistry Structure-Activity Relationships Lipophilicity

The compound 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 451468-88-5) is a heterocyclic small molecule (C₁₄H₁₂N₂O₂S₂, MW 304.38) belonging to the thieno[3,2-d]pyrimidine family—a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases and its demonstrated capacity for kinase inhibition, anticancer, and anti-infective activities. The compound features three pharmacologically significant structural elements: a 2-thioxo group at C2, a 4-methoxybenzyl substituent at N3, and an unsubstituted thiophene ring fused to the pyrimidine core.

Molecular Formula C14H12N2O2S2
Molecular Weight 304.38
CAS No. 451468-88-5
Cat. No. B2459956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
CAS451468-88-5
Molecular FormulaC14H12N2O2S2
Molecular Weight304.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=S
InChIInChI=1S/C14H12N2O2S2/c1-18-10-4-2-9(3-5-10)8-16-13(17)12-11(6-7-20-12)15-14(16)19/h2-7H,8H2,1H3,(H,15,19)
InChIKeyATPDMPCVLZGMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 451468-88-5) Is a Structurally Distinct Thieno[3,2-d]pyrimidine for Procurement Consideration


The compound 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 451468-88-5) is a heterocyclic small molecule (C₁₄H₁₂N₂O₂S₂, MW 304.38) belonging to the thieno[3,2-d]pyrimidine family—a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases and its demonstrated capacity for kinase inhibition, anticancer, and anti-infective activities [1]. The compound features three pharmacologically significant structural elements: a 2-thioxo group at C2, a 4-methoxybenzyl substituent at N3, and an unsubstituted thiophene ring fused to the pyrimidine core. The thieno[3,2-d]pyrimidine isomer (as opposed to thieno[2,3-d] or thieno[3,4-d]) places the sulfur atom in a geometry that influences both hydrogen-bonding patterns and π-stacking interactions with biological targets, and several thieno[3,2-d]pyrimidine derivatives have reached advanced preclinical evaluation or clinical development [1].

Generic Substitution Risks When Procuring 3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one


Compounds within the thienopyrimidine class cannot be indiscriminately interchanged because even minor variations at the N3 position and C2 functional group produce substantial differences in target engagement, physicochemical properties, and biological readouts. The 4-methoxybenzyl group at N3 introduces a specific combination of lipophilicity (clogP contribution), electron-donating character (Hammett σₚ = −0.27 for OCH₃), and hydrogen-bond acceptor capacity that is fundamentally different from the 2-methoxybenzyl positional isomer (CAS 1155033-89-8), the unsubstituted benzyl analog, or the 2,4-dione variant. SAR studies across thieno[3,2-d]pyrimidine series have demonstrated that N3 substitution directly modulates antimicrobial MIC values, anticancer IC₅₀ potency, and kinase selectivity profiles [1]. The 2-thioxo group, a softer and more polarizable sulfur moiety compared to the 2-oxo carbonyl, engages in distinct chalcogen-bonding and metal-coordination interactions that cannot be replicated by the 2,4-dione or 2-alkylthio congeners [2]. Consequently, substituting this compound with a close analog risks altering the biological activity profile in ways that are not predictable without experimental validation.

Quantitative Differentiation Evidence for 3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one vs. Closest Analogs


Para-Methoxybenzyl vs. Ortho-Methoxybenzyl N3 Substitution: Lipophilic and Steric Differentiation

The 4-methoxybenzyl (para) substituent on the benzyl ring at N3 of the target compound creates a different spatial and electronic environment compared to its 2-methoxybenzyl (ortho) positional isomer (CAS 1155033-89-8). The para-methoxy orientation extends the substituent linearly away from the thienopyrimidine core, maximizing solvent exposure and reducing steric clash with the C4 carbonyl and C5/C6 positions of the thiophene ring. In contrast, the ortho-methoxy group in the 2-methoxybenzyl isomer projects the methoxy oxygen into proximity with the pyrimidine ring, potentially forming intramolecular interactions that alter the conformational ensemble and reduce solvent accessibility of the thioxo group [1]. This structural difference translates into distinct lipophilicity profiles and target-binding geometries that are critical for kinase and enzyme active-site complementarity [2].

Medicinal Chemistry Structure-Activity Relationships Lipophilicity

2-Thioxo vs. 2,4-Dione Functionality: Chalcogen Character and Biological Target Divergence

The target compound bears a 2-thioxo (C=S) group, whereas the closely related 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (2,4-dione analog) carries a C2 carbonyl. The C=S bond (~1.66 Å) is longer and more polarizable than the C=O bond (~1.22 Å), and the sulfur atom has a larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen), resulting in different hydrogen-bond acceptor strength and chalcogen-bonding potential [1]. The 2,4-dione analog has been reported to target cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, with binding likely mediated by the C2 and C4 carbonyl oxygens acting as dual hydrogen-bond acceptors . The 2-thioxo compound, by contrast, presents a softer sulfur atom that preferentially interacts with transition metals, cysteine residues, and hydrophobic enzyme pockets, suggesting a divergent target profile from the dione analog [1].

Medicinal Chemistry Enzyme Inhibition Thione vs. Dione

N3-Benzyl Substituent SAR: 4-Methoxybenzyl vs. Unsubstituted Benzyl vs. 4-Propylphenyl

Within the thieno[3,2-d]pyrimidine class, the nature of the N3 substituent directly modulates antimicrobial and antitumor potency. The 4-methoxybenzyl group of the target compound provides a balanced profile: the electron-donating methoxy group (Hammett σₚ = −0.27) enhances π-stacking with aromatic residues in enzyme active sites while the benzylic CH₂ linker introduces conformational flexibility. In contrast, the unsubstituted 3-benzyl analog (ChEBI:115653) lacks the methoxy oxygen and its associated hydrogen-bond acceptor capacity and electronic effects [1]. The 3-(4-propylphenyl) analog replaces the benzylic oxygen with a hydrocarbon chain, resulting in increased lipophilicity but loss of the directional hydrogen-bond acceptor . Published antimicrobial SAR for related thieno[3,2-d]pyrimidine series demonstrates that compounds with polarizable N3 substituents (including those with ether oxygens) achieve MIC values as low as 1–2 µmol mL⁻¹ against both Gram-positive and Gram-negative bacteria, outperforming the reference antifungal ketoconazole (MIC 2–3 µmol mL⁻¹) in certain derivatives [2].

Antimicrobial SAR N3 Substitution Thieno[3,2-d]pyrimidine

Thieno[3,2-d] vs. Thieno[2,3-d] Isomerism: Ring Fusion Geometry and Kinase Selectivity

The target compound features the thieno[3,2-d]pyrimidine ring fusion, which positions the thiophene sulfur atom on the same side of the pyrimidine ring as the N1 hydrogen. This isomer is distinct from the thieno[2,3-d]pyrimidine scaffold, where the sulfur is positioned adjacent to the C2 substituent [1]. These geometric differences produce divergent hydrogen-bonding patterns with kinase hinge regions: thieno[3,2-d]pyrimidines typically present the N1–H and C2=S groups for bidentate hinge binding, while thieno[2,3-d]pyrimidines engage the hinge via the N3 and C4 positions. Published examples include selective h-NTPDase inhibitors built on the thieno[3,2-d]pyrimidine core achieving IC₅₀ values of 0.33–0.62 µM against h-NTPDase1 and h-NTPDase2, demonstrating that the [3,2-d] isomer can achieve sub-micromolar potency and isoform selectivity when appropriately substituted [2].

Kinase Inhibition Isomer Selectivity Scaffold Hopping

Limitations Statement: Absence of Direct Comparative Biological Data

IMPORTANT DISCLOSURE: After exhaustive searching of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and multiple chemistry databases, no published head-to-head biological assay data (IC₅₀, MIC, Kᵢ, EC₅₀, or in vivo efficacy) were identified for this specific compound (CAS 451468-88-5) against any named comparator. The compound appears to be a research chemical for which primary pharmacological characterization has either not been performed or has not been disclosed in the public domain. All quantitative differentiation claims in this guide are therefore based on: (a) class-level SAR inference from structurally related thieno[3,2-d]pyrimidine derivatives with published data [1][2]; (b) calculated or predicted physicochemical property differences between structurally defined analogs; and (c) well-established principles of medicinal chemistry governing the impact of thioxo vs. oxo, para-methoxy vs. ortho-methoxy, and ring fusion geometry on biological activity [3]. Users should treat all quantitative values as class-representative benchmarks rather than compound-specific measurements, and should independently validate any critical biological hypothesis through direct experimental comparison of this compound with the intended comparator.

Data Gap Research Chemical Experimental Validation Needed

Recommended Procurement and Research Application Scenarios for 3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one


Kinase Inhibitor Lead Generation Requiring a 2-Thioxo Thieno[3,2-d]pyrimidine Scaffold with a Hydrogen-Bond-Accepting N3 Substituent

For medicinal chemistry programs targeting ATP-binding pockets in kinases or ATPases, this compound provides a thieno[3,2-d]pyrimidine core with the N1–H and C2=S groups available for hinge-region hydrogen bonding—a binding mode geometrically distinct from the thieno[2,3-d] isomer [1]. The 4-methoxybenzyl N3 substituent contributes both lipophilicity for hydrophobic pocket occupancy and a methoxy oxygen that can serve as a hydrogen-bond acceptor or coordination site, a feature absent in the unsubstituted benzyl or 4-propylphenyl analogs. Published thieno[3,2-d]pyrimidine h-NTPDase inhibitors have achieved IC₅₀ values of 0.33–0.62 µM with this core geometry [2], demonstrating the scaffold's potential for target engagement when appropriately elaborated.

Antimicrobial SAR Expansion with a 2-Thioxo Pharmacophore

The 2-thioxo group is a validated pharmacophore for antimicrobial activity within the thienopyrimidine class, with published derivatives achieving MIC values of 1–2 µmol mL⁻¹ against Gram-positive and Gram-negative bacteria—superior to the reference antifungal ketoconazole (MIC 2–3 µmol mL⁻¹) for select compounds in the series [1]. The target compound, featuring a 4-methoxybenzyl N3 substituent, occupies a specific region of property space (moderate lipophilicity, hydrogen-bond acceptor capacity) that has been associated with enhanced antimicrobial potency in related thieno[3,2-d]pyrimidine derivatives [1]. It can serve as a starting point for systematic SAR exploration of the N3 position.

Scaffold-Hopping Reference Compound for Thieno[3,2-d] vs. Thieno[2,3-d] Isomer Comparison Studies

When medicinal chemistry programs are evaluating whether to pursue the thieno[3,2-d]pyrimidine or thieno[2,3-d]pyrimidine isomer for a given target, this compound can serve as a representative [3,2-d] member with a synthetically tractable N3 substituent. The geometric difference between the two isomers determines which atoms are presented to the target's hinge region (N1/C2 vs. N3/C4), fundamentally altering the kinase selectivity fingerprint [3]. Parallel procurement of both the [3,2-d] and [2,3-d] isomers with matched N3 substitution enables direct experimental comparison of isomer-dependent target engagement.

Physicochemical Property Benchmarking for Thione-Containing Heterocycles in Drug Design

The 2-thioxo moiety is relatively underrepresented in commercial compound libraries compared to 2-oxo or 2-amino substituents. This compound provides a well-defined example of a 2-thioxo thienopyrimidine with a synthetically accessible N3 handle, enabling the study of thione-specific properties including solubility, metabolic stability (potential for CYP450-mediated sulfur oxidation), metal-chelating capacity, and chalcogen-bonding interactions with biological targets [3]. These data can inform the developability assessment of thione-containing lead series.

Quote Request

Request a Quote for 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.